(1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R)-5,5'-dihydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2'-oxolane]-7-one
Overview
Description
(1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R)-5,5'-dihydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2'-oxolane]-7-one: is a synthetic derivative of spironolactone, known for its strong progestogenic and antiandrogenic effects
Mechanism of Action
Target of Action
Drospirenone 5,5’-Diol, also known as (1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R)-5,5’-dihydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2’-oxolane]-7-one, is a synthetic progestin . Its primary targets are progesterone receptors, which play a crucial role in the menstrual cycle and maintenance of pregnancy .
Mode of Action
Drospirenone 5,5’-Diol acts as an agonist of the progesterone receptor . By binding to these receptors, it suppresses ovulation, thereby preventing pregnancy . It also has additional antimineralocorticoid and antiandrogenic activity .
Biochemical Pathways
The action of Drospirenone 5,5’-Diol affects several biochemical pathways. Primarily, it interferes with the gonadotropin-releasing hormone (GnRH) pathway, which regulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). By suppressing these hormones, Drospirenone 5,5’-Diol prevents the maturation and release of the egg from the ovary .
Pharmacokinetics
The pharmacokinetic properties of Drospirenone 5,5’-Diol include a bioavailability of 66–85% . It is metabolized in the liver, mostly through CYP450-independent processes such as reduction, sulfation, and cleavage of the lactone ring . The elimination half-life of Drospirenone 5,5’-Diol is approximately 25–33 hours , and it is excreted in both urine and feces .
Result of Action
The molecular and cellular effects of Drospirenone 5,5’-Diol’s action primarily result in the prevention of ovulation. By binding to progesterone receptors, it inhibits the release of gonadotropins, which are necessary for ovulation . This results in the prevention of pregnancy. Additionally, its antimineralocorticoid activity can lead to a mild diuretic effect .
Action Environment
The action, efficacy, and stability of Drospirenone 5,5’-Diol can be influenced by various environmental factors. For instance, factors such as the presence of other medications, the individual’s hormonal balance, and liver function can impact the metabolism and effectiveness of Drospirenone 5,5’-Diol . It’s important to note that while Drospirenone 5,5’-Diol is generally well-tolerated, its use has been associated with an increased risk of venous thromboembolism .
Biochemical Analysis
Biochemical Properties
Drospirenone 5,5 inverted exclamation mark-Diol plays a significant role in biochemical reactions, particularly in the regulation of hormonal activities. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the progesterone receptor, where it acts as an agonist, mimicking the effects of natural progesterone. Additionally, Drospirenone 5,5 inverted exclamation mark-Diol binds to the androgen receptor, exhibiting anti-androgenic effects by blocking the action of androgens. It also interacts with the mineralocorticoid receptor, where it acts as an antagonist, inhibiting the effects of aldosterone. These interactions are crucial for its therapeutic effects in hormonal regulation and contraceptive applications .
Cellular Effects
Drospirenone 5,5 inverted exclamation mark-Diol influences various cellular processes and functions. In endometrial cells, it modulates the expression of genes involved in cell proliferation and differentiation, thereby regulating the menstrual cycle and preventing endometrial hyperplasia. It also affects cell signaling pathways, particularly those related to the progesterone and androgen receptors. By binding to these receptors, Drospirenone 5,5 inverted exclamation mark-Diol alters the transcription of target genes, leading to changes in cellular metabolism and function. Furthermore, it has been shown to reduce the levels of plasminogen activator inhibitor-1 and tissue plasminogen activator in endometrial endothelial cells, which are involved in the regulation of blood clotting and tissue remodeling .
Molecular Mechanism
The molecular mechanism of Drospirenone 5,5 inverted exclamation mark-Diol involves its binding interactions with various biomolecules. As an agonist of the progesterone receptor, it activates the receptor, leading to the transcription of progesterone-responsive genes. This activation results in the regulation of reproductive functions and maintenance of pregnancy. As an anti-androgen, Drospirenone 5,5 inverted exclamation mark-Diol competes with androgens for binding to the androgen receptor, thereby inhibiting androgen-mediated effects such as sebaceous gland activity and hair growth. Additionally, its antagonistic action on the mineralocorticoid receptor prevents the binding of aldosterone, reducing sodium and water retention and lowering blood pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Drospirenone 5,5 inverted exclamation mark-Diol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to Drospirenone 5,5 inverted exclamation mark-Diol can lead to sustained changes in gene expression and cellular metabolism. In vivo studies in animal models have demonstrated that chronic administration of the compound can result in long-term alterations in hormonal balance and reproductive functions .
Dosage Effects in Animal Models
The effects of Drospirenone 5,5 inverted exclamation mark-Diol vary with different dosages in animal models. At low doses, the compound effectively regulates hormonal activities without significant adverse effects. At higher doses, it can cause toxic effects, including electrolyte imbalances, weight gain, and changes in blood pressure. Threshold effects have been observed, where the therapeutic benefits are maximized at optimal doses, beyond which adverse effects become more pronounced. These findings highlight the importance of dose optimization in therapeutic applications of Drospirenone 5,5 inverted exclamation mark-Diol .
Metabolic Pathways
Drospirenone 5,5 inverted exclamation mark-Diol is involved in several metabolic pathways. It undergoes extensive metabolism in the liver, primarily through the action of the cytochrome P450 enzyme CYP3A4. The major metabolites include the acid form of Drospirenone 5,5 inverted exclamation mark-Diol and 4,5-dihydro-drospirenone-3-sulfate, both of which are inactive. These metabolites are excreted through urine and feces. The metabolic pathways of Drospirenone 5,5 inverted exclamation mark-Diol also involve interactions with various cofactors and enzymes, influencing metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, Drospirenone 5,5 inverted exclamation mark-Diol is transported and distributed through interactions with specific transporters and binding proteins. It has a high affinity for serum albumin, which facilitates its transport in the bloodstream. The compound is also distributed to various tissues, including the liver, kidneys, and reproductive organs. Its localization and accumulation in these tissues are influenced by its binding to transport proteins and receptors .
Subcellular Localization
The subcellular localization of Drospirenone 5,5 inverted exclamation mark-Diol is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with intracellular receptors such as the progesterone and androgen receptors. It may also undergo post-translational modifications that direct it to specific cellular compartments or organelles. These modifications can influence its stability, activity, and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R)-5,5'-dihydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2'-oxolane]-7-one typically involves the microbial hydroxylation of a precursor compound, followed by selective pivaloylation . The process begins with the Corey cyclopropanation of 3β-hydroxy-5,15-androstadien-17-one to obtain the intermediate compound. This intermediate undergoes microbial hydroxylation to form the diol, which is then selectively pivaloylated at the less-hindered hydroxyl group to yield this compound .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: (1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R)-5,5'-dihydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2'-oxolane]-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R)-5,5'-dihydroxy-10,14-dimethylspiro[hexacyclo[98002,405,10014,19
Scientific Research Applications
(1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R)-5,5'-dihydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2'-oxolane]-7-one has a wide range of scientific research applications:
Chemistry: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Biology: The compound’s strong progestogenic and antiandrogenic effects make it valuable in studying hormonal pathways and their impact on biological processes.
Medicine: this compound is investigated for its potential use in oral contraceptives and hormone replacement therapies.
Comparison with Similar Compounds
Spironolactone: A parent compound of (1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R)-5,5'-dihydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2'-oxolane]-7-one, known for its diuretic and antiandrogenic properties.
Ethinyl Estradiol: Often used in combination with Drospirenone in oral contraceptives for its estrogenic effects.
Estetrol: A plant-synthesized estrogen used in combination with Drospirenone for its lower binding affinity to estrogen receptors, potentially reducing thrombotic risk.
Uniqueness: this compound stands out due to its strong progestogenic and antiandrogenic effects, making it a valuable compound for research and therapeutic applications. Its unique combination of properties allows for a wide range of scientific investigations and potential medical uses.
Properties
IUPAC Name |
(1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R)-5,5'-dihydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2'-oxolane]-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h13-20,26-27H,3-11H2,1-2H3/t13-,14+,15+,16+,17-,18?,19+,20+,21+,22-,23+,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSKJECPIJLTSX-FNUWZBOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@H]2CC[C@]5([C@@H]4[C@@H]6C[C@@H]6[C@@]57CCC(O7)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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